Increased Lipophilicity (XLogP3) of the 5-Bromo Regioisomer Relative to 6- and 8-Bromo Analogs
The 5-bromo regioisomer exhibits a higher computed lipophilicity (XLogP3 = 1.6) compared to both the 6-bromo (XLogP3 = 1.4) and 8-bromo (XLogP3 = 1.4) regioisomers, as derived from authoritative computational data in PubChem [1]. This difference of +0.2 log units indicates a quantifiable variation in partition behavior, which may translate to altered membrane permeability or bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 6-Bromo-3-methylquinazolin-4(3H)-one: XLogP3 = 1.4; 8-Bromo-3-methylquinazolin-4(3H)-one: XLogP3 = 1.4 |
| Quantified Difference | +0.2 (relative to 6- and 8-bromo analogs) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement of the 5-bromo regioisomer ensures a distinct physicochemical profile, which can be critical for structure-activity relationship (SAR) studies where lipophilicity modulation influences target binding and ADME properties.
- [1] PubChem. (2026). Computed Descriptors for 5-Bromo-3-methylquinazolin-4(3H)-one (CID 86723078), 6-Bromo-3-methylquinazolin-4(3H)-one (CID 4216977), and 8-Bromo-3-methylquinazolin-4(3H)-one (CID 86723075). National Center for Biotechnology Information. View Source
